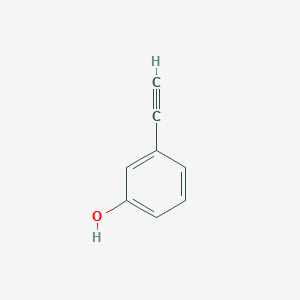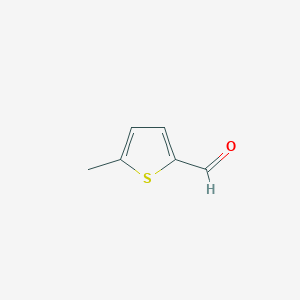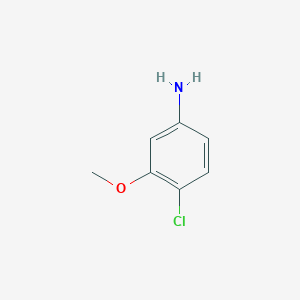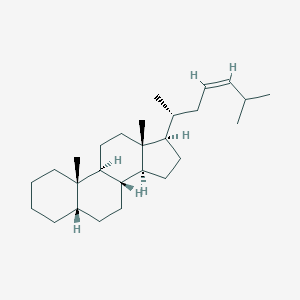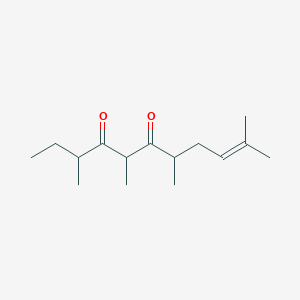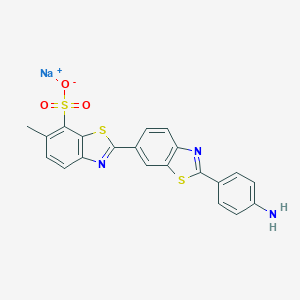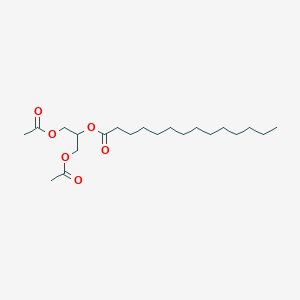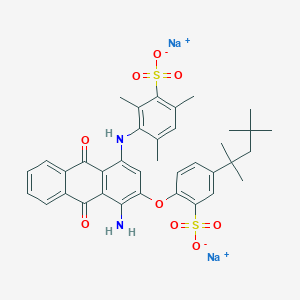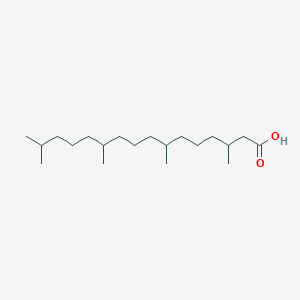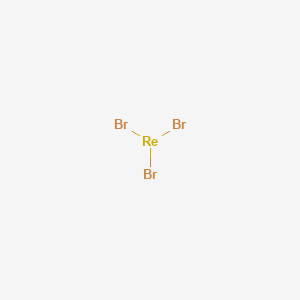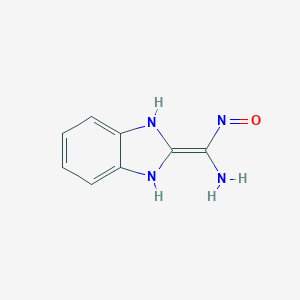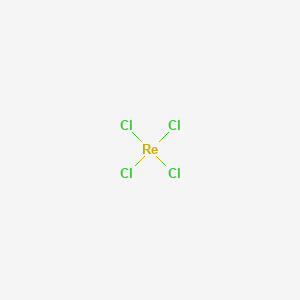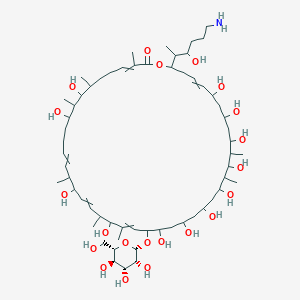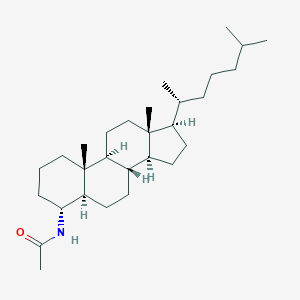
Acetamide, N-5alpha-cholestan-4alpha-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-5alpha-cholestan-4alpha-yl-, also known as ACAT inhibitor, is a chemical compound that has been extensively studied for its potential application in treating cardiovascular diseases. ACAT inhibitors are known to inhibit the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism.
Mecanismo De Acción
Acetamide, N-5alpha-cholestan-4alpha-yl-, inhibits the enzyme acyl-CoA:cholesterol acyltransferase (Acetamide, N-5alpha-cholestan-4alpha-yl-), which plays a crucial role in cholesterol metabolism. Acetamide, N-5alpha-cholestan-4alpha-yl- catalyzes the esterification of cholesterol with fatty acids to form cholesteryl esters, which are then stored in lipid droplets. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors prevent the formation of cholesteryl esters and promote the efflux of cholesterol from cells.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-5alpha-cholestan-4alpha-yl-, has been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the levels of LDL cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-5alpha-cholestan-4alpha-yl-, has some advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of Acetamide, N-5alpha-cholestan-4alpha-yl-. One limitation is that it has poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many future directions for research on Acetamide, N-5alpha-cholestan-4alpha-yl-. One direction is to investigate its potential application in treating other diseases, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors. Yet another direction is to investigate the mechanisms of action of Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors in more detail, to gain a better understanding of their effects on cholesterol metabolism and atherosclerosis.
Métodos De Síntesis
Acetamide, N-5alpha-cholestan-4alpha-yl-, can be synthesized through a multi-step process starting from cholesterol. The first step involves the protection of the 3-hydroxyl group of cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to obtain 3-TBDMS-cholesterol. The second step involves the oxidation of the 3-hydroxyl group to the corresponding ketone using Jones reagent to obtain 3-ketone-cholesterol. The third step involves the protection of the 7-hydroxyl group with trifluoroacetic anhydride (TFAA) to obtain 7-TFA-3-ketone-cholesterol. The fourth step involves the reaction of 7-TFA-3-ketone-cholesterol with acetic anhydride to obtain Acetamide, N-5alpha-cholestan-4alpha-yl-.
Aplicaciones Científicas De Investigación
Acetamide, N-5alpha-cholestan-4alpha-yl-, has been extensively studied for its potential application in treating cardiovascular diseases. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells, which are a hallmark of atherosclerosis. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models.
Propiedades
Número CAS |
13944-35-9 |
|---|---|
Nombre del producto |
Acetamide, N-5alpha-cholestan-4alpha-yl- |
Fórmula molecular |
C29H51NO |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
N-[(4R,5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl]acetamide |
InChI |
InChI=1S/C29H51NO/c1-19(2)9-7-10-20(3)23-14-15-24-22-12-13-26-27(30-21(4)31)11-8-17-28(26,5)25(22)16-18-29(23,24)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23-,24+,25+,26+,27-,28-,29-/m1/s1 |
Clave InChI |
XJRDRLOSSOJMEO-JMOFALFHSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC[C@H]4NC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
Sinónimos |
4α-Acetylamino-5α-cholestane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
